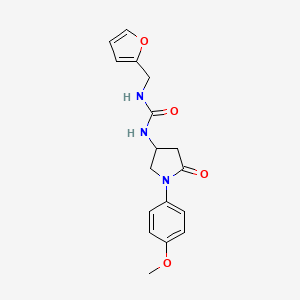

1-(Furan-2-ylmethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

描述

属性

IUPAC Name |

1-(furan-2-ylmethyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4/c1-23-14-6-4-13(5-7-14)20-11-12(9-16(20)21)19-17(22)18-10-15-3-2-8-24-15/h2-8,12H,9-11H2,1H3,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXMJASADIVTWNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-(Furan-2-ylmethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 358.41 g/mol. The structural features include a furan ring, a methoxyphenyl group, and a pyrrolidine moiety, which are crucial for its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of related compounds featuring the furan moiety. For instance, a derivative known as 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea has shown significant antimicrobial effects against various pathogens including Escherichia coli and Salmonella typhi . The mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic pathways.

Table 1: Antimicrobial Activity of Furan Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea | E. coli | 50 µg/mL |

| Salmonella typhi | 75 µg/mL | |

| Staphylococcus aureus | 100 µg/mL | |

| Bacillus subtilis | No inhibition |

The proposed mechanism of action for these compounds includes:

- Inhibition of Cell Wall Synthesis : Compounds may interfere with the synthesis of peptidoglycan, essential for bacterial cell wall integrity.

- Disruption of Metabolic Pathways : By targeting specific enzymes involved in metabolic processes, these compounds can effectively hinder bacterial growth.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted on various furan derivatives demonstrated that modifications to the furan ring significantly enhance antimicrobial activity. The study found that introducing substituents like methoxy groups increased efficacy against gram-negative bacteria while maintaining low toxicity to mammalian cells .

- Pharmacological Evaluation : Another research focused on evaluating the pharmacological properties of similar compounds revealed that they exhibit anti-inflammatory and analgesic effects, suggesting potential for broader therapeutic applications beyond antimicrobial activity .

相似化合物的比较

Key Observations:

Furan vs. Pyridine/Aromatic Rings : The furan-2-ylmethyl group in the target compound provides moderate electron-donating effects compared to pyridine (electron-deficient) or halogenated aromatics (electron-withdrawing). This may influence receptor binding kinetics .

Pyrrolidinone vs.

Methoxy Positioning : The 4-methoxyphenyl group in the target compound offers para-substitution symmetry, whereas 3-methoxyphenyl (as in ) could sterically hinder interactions.

Physicochemical and Pharmacokinetic Properties

While specific data for the target compound are unavailable, extrapolation from analogues suggests:

- Molecular Weight : ~395–413 g/mol (comparable to ), within the acceptable range for oral bioavailability.

- Lipophilicity (LogP) : The 4-methoxyphenyl and furan groups likely result in moderate LogP (~2.5–3.5), balancing membrane permeability and aqueous solubility.

- Hydrogen Bonding: The urea core and pyrrolidinone carbonyl provide hydrogen-bond donors/acceptors, critical for target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。